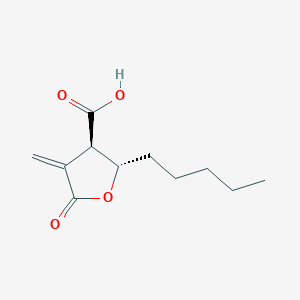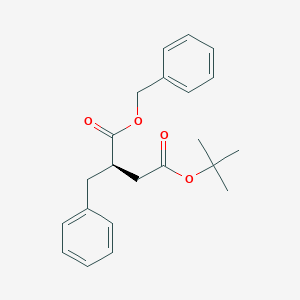
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3ClF3NO and a molecular weight of 221.57 g/mol . It is known for its unique structure, which includes a chloro group, an isocyanate group, and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene typically involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures (2-8°C) to prevent decomposition . The product is then purified to achieve a high level of purity (98% or higher).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group.
化学反应分析
Types of Reactions
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Organic solvents like dichloromethane and toluene are often used.
Catalysts: Catalysts such as Lewis acids can be employed to enhance reaction rates.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Substituted Benzene Derivatives: Formed by nucleophilic substitution of the chloro group.
科学研究应用
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its reactive isocyanate group.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene
- 2-Chloro-1-isocyanato-3-methylbenzene
- 2-Chloro-1-isocyanato-4-(trifluoromethyl)benzene
- 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene
- 2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene
- 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
- 2-Chloro-1-iodo-3-(trifluoromethyl)benzene
- 2-Chloro-1-(methoxymethoxy)-3-(trifluoromethyl)benzene
- 2-Chloro-1,3-bis(trifluoromethyl)benzene
Uniqueness
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene is unique due to the presence of both an isocyanate group and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.
属性
IUPAC Name |
2-chloro-1-isocyanato-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXHJYYNTMWKMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N=C=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521629 |
Source


|
| Record name | 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88330-63-6 |
Source


|
| Record name | 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)
